![molecular formula C21H12Cl2N2O3S B2655304 7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-13-9](/img/no-structure.png)

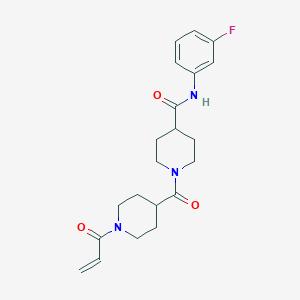

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号 B2655304

CAS番号:

886163-13-9

分子量: 443.3

InChIキー: FWXDBWAWIIHVMP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole and triazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

- Thiazoles, including derivatives of this compound, exhibit antimicrobial properties. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers have explored the potential of thiazole derivatives as antibacterial and antifungal agents .

- The presence of the thiazolidinone ring in related compounds has been associated with anti-inflammatory and analgesic activity. In animal models, certain derivatives demonstrated significant effects at 50 mg/kg orally .

- Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, some of which exhibited potent cytotoxicity against human tumor cell lines, including prostate cancer .

- While not directly studied for this compound, thiazoles have been used in antiretroviral drugs. Ritonavir, for instance, contains a thiazole ring and is used in HIV treatment .

- Molecular simulations revealed that compound 13 (related to this scaffold) had favorable binding patterns in the LmPTR1 pocket, suggesting potent in vitro antipromastigote activity .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Effects

Antitumor and Cytotoxic Activity

Antiretroviral Potential

Antileishmanial and Antimalarial Properties

Chemical Reaction Accelerators and Biocides

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the synthesis of the chromene ring system, followed by the addition of the thiazole and pyrrole rings. The final step involves the introduction of the chloro and methyl groups.", "Starting Materials": [ "4-chlorobenzaldehyde", "malonic acid", "ethyl acetoacetate", "thiourea", "2-bromoacetophenone", "3-methyl-2-butanone", "sodium hydroxide", "chloroacetyl chloride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "7-hydroxy-4-methylcoumarin" ], "Reaction": [ "Synthesis of 4-chloro-α,β-unsaturated ketone by reacting 4-chlorobenzaldehyde with malonic acid and ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Preparation of thiazole ring by reacting thiourea with 2-bromoacetophenone in the presence of sodium hydroxide and acetic acid.", "Formation of pyrrole ring by reacting 3-methyl-2-butanone with chloroacetyl chloride in the presence of sodium bicarbonate and hydrochloric acid.", "Coupling of the chromene ring system with the thiazole and pyrrole rings by reacting 7-hydroxy-4-methylcoumarin with the thiazole and pyrrole intermediates in the presence of acetic anhydride and sulfuric acid.", "Introduction of the chloro group by reacting the product with methyl iodide and potassium carbonate in the presence of acetic acid.", "Introduction of the methyl group by reacting the product with sodium hydroxide and acetic acid." ] } | |

CAS番号 |

886163-13-9 |

製品名 |

7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |

分子式 |

C21H12Cl2N2O3S |

分子量 |

443.3 |

IUPAC名 |

7-chloro-1-(4-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C21H12Cl2N2O3S/c1-10-8-15-13(9-14(10)23)18(26)16-17(11-2-4-12(22)5-3-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3 |

InChIキー |

FWXDBWAWIIHVMP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C5=NC=CS5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

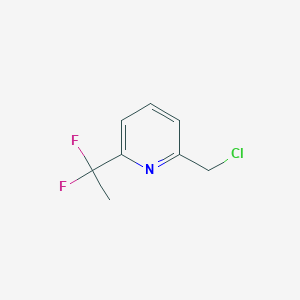

2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine

2260936-21-6

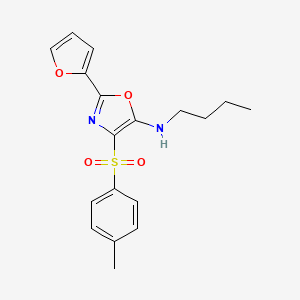

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

862793-34-8

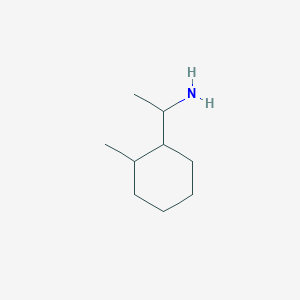

1-(2-Methylcyclohexyl)ethan-1-amine

1559719-98-0

![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)

![3-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2655233.png)

![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)

![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)